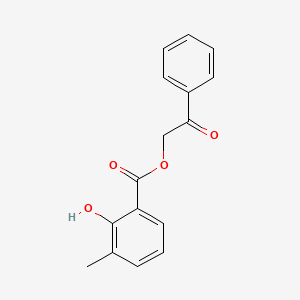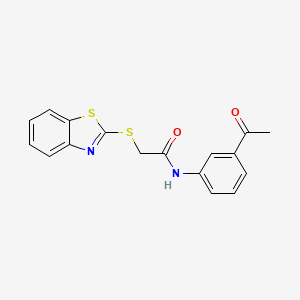![molecular formula C21H22N2O B14949515 (2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14949515.png)
(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-CYANO-N-(3,4-DIMETHYLPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, a dimethylphenyl group, and an isopropylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N-(3,4-DIMETHYLPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzaldehyde, 4-isopropylbenzaldehyde, and a suitable nitrile source.
Condensation Reaction: The aldehydes undergo a condensation reaction with the nitrile source in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the corresponding α,β-unsaturated nitrile.
Amidation: The α,β-unsaturated nitrile is then subjected to an amidation reaction with an amine, such as 3,4-dimethylaniline, under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of (E)-2-CYANO-N-(3,4-DIMETHYLPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-CYANO-N-(3,4-DIMETHYLPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-2-CYANO-N-(3,4-DIMETHYLPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-2-CYANO-N-(3,4-DIMETHYLPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the aromatic rings play a crucial role in binding to the active site of the target molecule, leading to inhibition or modulation of its activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-CYANO-N-(3,4-DIMETHYLPHENYL)-3-(4-METHYLPHENYL)-2-PROPENAMIDE
- (E)-2-CYANO-N-(3,4-DIMETHYLPHENYL)-3-(4-TERT-BUTYLPHENYL)-2-PROPENAMIDE
- (E)-2-CYANO-N-(3,4-DIMETHYLPHENYL)-3-(4-ETHYLPHENYL)-2-PROPENAMIDE
Uniqueness
(E)-2-CYANO-N-(3,4-DIMETHYLPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its binding affinity, reactivity, and overall biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C21H22N2O |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(E)-2-cyano-N-(3,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H22N2O/c1-14(2)18-8-6-17(7-9-18)12-19(13-22)21(24)23-20-10-5-15(3)16(4)11-20/h5-12,14H,1-4H3,(H,23,24)/b19-12+ |
Clé InChI |
DXQPPBYFFBNIDJ-XDHOZWIPSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)C(C)C)/C#N)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)C)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B14949439.png)

![3,3,7,8-tetramethyl-11-(5-nitrothiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14949451.png)
![ethyl 4-({(2Z)-6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14949456.png)
![N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B14949464.png)

![4,4'-Bis{[(3,5-dimethoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B14949477.png)
![N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B14949478.png)
![N'~1~,N'~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide](/img/structure/B14949485.png)
-lambda~5~-phosphane](/img/structure/B14949493.png)
![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-phenylacetamide](/img/structure/B14949495.png)


![(2E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14949521.png)
